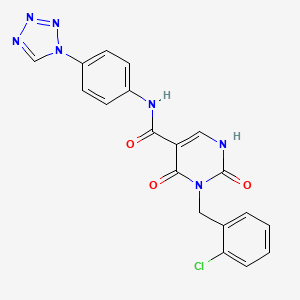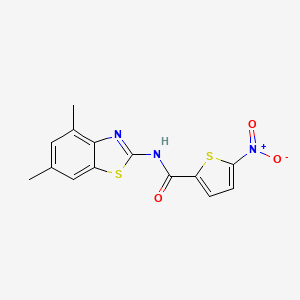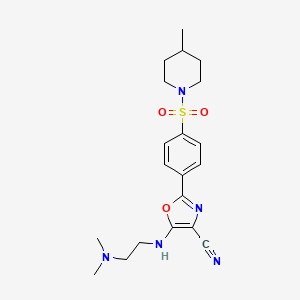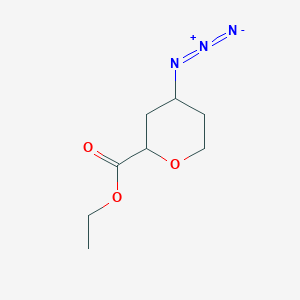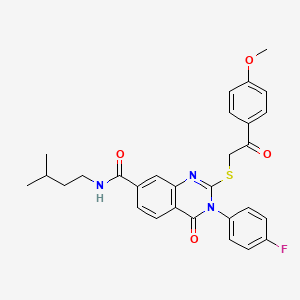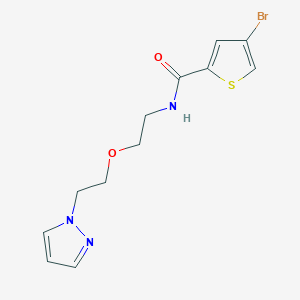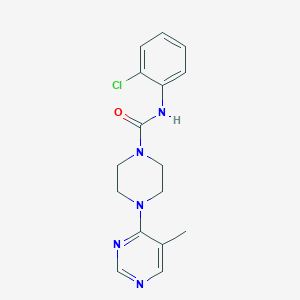
N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as CPP or CPPene, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It was first synthesized in the mid-1980s and has since been studied for its effects on various biological systems.
Aplicaciones Científicas De Investigación
Immunohistochemistry
Immunohistochemistry (IHC) is a technique used to diagnose, or even differentiate, different types of cancers . The Anti-Mouse IgG (whole molecule)–FITC antibody can be used as a secondary antibody in IHC . The antibody binds to the mouse IgG antibodies that are bound to the antigens within a tissue specimen. FITC (fluorescein isothiocyanate) is a fluorochrome dye that fluoresces green under light and can be seen under a fluorescence microscope .
Immunofluorescence
Immunofluorescence is a technique used for light microscopy with a fluorescence microscope and is used primarily on microbiological samples . This antibody can be used in immunofluorescence to stain and visualize mouse IgG antibodies that have bound to the antigens within a sample .
Immunocytochemistry
Immunocytochemistry is a common laboratory technique that is used to anatomically visualize the localization of a specific protein or antigen in cells by use of a specific primary antibody that binds to it. The antibody is then visualized/detected . This antibody can be used in immunocytochemistry to stain and visualize mouse IgG antibodies that have bound to the antigens within a sample .
Confocal Imaging
Confocal imaging is a technique used to increase optical resolution and contrast of a micrograph by using a spatial pinhole to block out-of-focus light in image formation . This antibody can be used in confocal imaging to stain and visualize mouse IgG antibodies that have bound to the antigens within a sample .
Cell Proliferation Assay
Cell proliferation assays are used to measure cell division and proliferation. They allow for the determination of cell growth rates, the effects of drugs, and cytotoxicity . This antibody can be used in cell proliferation assays to stain and visualize mouse IgG antibodies that have bound to the antigens within a sample .
Blocking Assays
Blocking assays are used in immunology to test whether simultaneous binding of two different antibodies to a single antigen can occur . This antibody can be used in blocking assays to prevent non-specific binding of other antibodies to mouse IgG antibodies .
Flow Cytometry
Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles . This antibody can be used in flow cytometry to stain and visualize mouse IgG antibodies that have bound to the antigens within a sample .
Western Blot
Western blot is a widely used analytical technique used in molecular biology, immunogenetics, and other molecular biology disciplines to detect specific proteins in a sample of tissue homogenate or extract . This antibody can be used in Western blot to detect mouse IgG antibodies that have bound to the antigens within a sample
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-12-10-18-11-19-15(12)21-6-8-22(9-7-21)16(23)20-14-5-3-2-4-13(14)17/h2-5,10-11H,6-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLYHFZLXWQXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

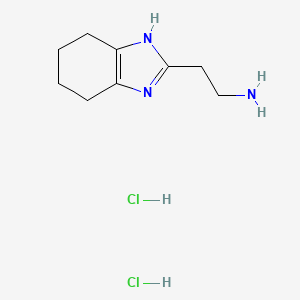
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)
![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)
![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)
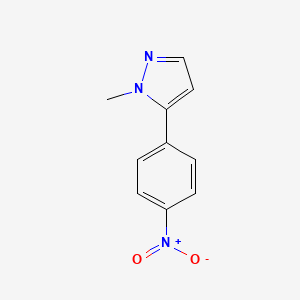
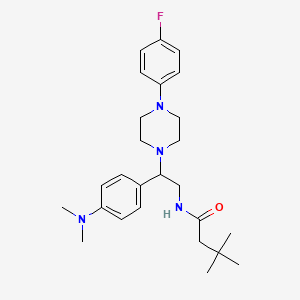
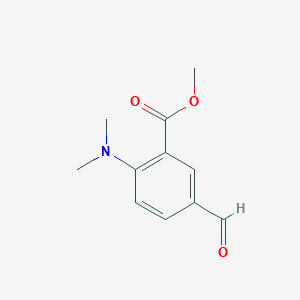
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)
